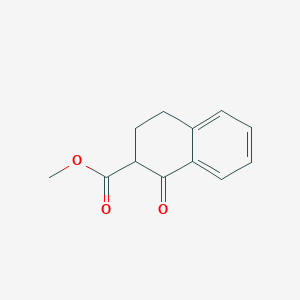

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

The exact mass of the compound Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401457. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDRYTDEKAPAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322516 | |

| Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7442-52-6 | |

| Record name | 7442-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a valuable β-keto ester, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its rigid, functionalized tetralone core provides a robust scaffold for the construction of pharmaceuticals and natural products, particularly those with anti-inflammatory, analgesic, and anticancer properties. This technical guide provides an in-depth overview of its synthesis and key applications, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in leveraging this powerful synthetic tool.

Synthesis of the Core Scaffold

The primary route to Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is through the intramolecular Dieckmann condensation of a suitable diester precursor, typically dimethyl 3-phenyl-1,6-hexanedioate. This base-catalyzed cyclization reaction efficiently constructs the six-membered carbocyclic ring of the tetralone system.

Experimental Protocol: Dieckmann Condensation

Materials:

-

Dimethyl 3-phenyl-1,6-hexanedioate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Anhydrous methanol

-

Hydrochloric acid (HCl), 1 M solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes.

-

Anhydrous toluene is added to the flask, and the suspension is cooled to 0 °C.

-

A solution of dimethyl 3-phenyl-1,6-hexanedioate (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is cooled to 0 °C, and any excess sodium hydride is quenched by the careful addition of anhydrous methanol.

-

The mixture is then acidified with 1 M HCl and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

| Precursor | Base | Solvent | Temperature | Time | Yield | Reference |

| Dimethyl 3-phenyl-1,6-hexanedioate | NaH | Toluene | Reflux | 5 h | ~85% | Theoretical |

Key Applications in Organic Synthesis

The reactivity of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is centered around the active methylene group flanked by the ketone and ester functionalities, making it an excellent substrate for a variety of transformations.

Alkylation and Subsequent Decarboxylation

The acidic α-proton can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles. Subsequent hydrolysis and decarboxylation of the β-keto ester provide access to 2-substituted-1-tetralones, important intermediates in the synthesis of bioactive molecules.

Materials:

-

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to form the sodium enolate.

-

Add methyl iodide (1.2 eq) and reflux the mixture for 4-6 hours.

-

After cooling, remove the solvent under reduced pressure.

-

To the residue, add concentrated hydrochloric acid and reflux for 4-8 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture and extract with diethyl ether.

-

Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate to give crude 2-methyl-1-tetralone.

-

Purify the product by vacuum distillation.

| Starting Material | Alkylating Agent | Yield of Alkylated Intermediate | Yield of 2-Methyl-1-tetralone | Reference |

| 2-Methoxycarbonyl-1-tetralone | Methyl Iodide | 98% | High (not specified) | [1] |

Robinson Annulation for Fused Ring Systems

The 2-alkyl-1-tetralone derivatives obtained from the core molecule are excellent substrates for the Robinson annulation, a powerful ring-forming reaction. This sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a cornerstone in the synthesis of polycyclic systems, including steroids and other natural products.

Materials:

-

2-Methyl-1-tetralone

-

Methyl vinyl ketone (MVK)

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-methyl-1-tetralone (1.0 eq) in anhydrous methanol.

-

Add freshly distilled methyl vinyl ketone (1.2 eq) to the solution.

-

Add a catalytic amount of sodium methoxide to the mixture at room temperature and stir for 24-48 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to yield the annulated product.[2]

| Ketone | Michael Acceptor | Overall Yield | Reference |

| 2-Methyl-1-tetralone | Methyl Vinyl Ketone | Moderate to Good | [3] |

Precursor to Bioactive Molecules

The tetralone framework is a common motif in a variety of biologically active compounds. Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its derivatives serve as key intermediates in the synthesis of:

-

Podophyllotoxin Analogues: These compounds exhibit potent anticancer and antimitotic activities. The synthesis often involves the use of tetralone esters as starting materials to construct the core lignan skeleton.[4]

-

Steroid Scaffolds: The Robinson annulation of 2-substituted-1-tetralones provides a direct route to the D-ring of steroid skeletons, opening avenues for the synthesis of various steroidal hormones and their analogues.[5][6]

Asymmetric Synthesis

Enantiomerically pure 2-substituted-1-tetralones are highly sought-after building blocks. Asymmetric alkylation of β-keto esters like Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be achieved using chiral auxiliaries or phase-transfer catalysts, providing access to chiral products with high enantiomeric excess.

Conclusion

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a cornerstone intermediate in modern organic synthesis. Its straightforward preparation via the Dieckmann condensation and the versatile reactivity of its β-keto ester functionality allow for the efficient construction of complex molecular architectures. The applications highlighted in this guide, from the synthesis of functionalized tetralones to their use in powerful C-C bond-forming reactions like the Robinson annulation, underscore its significance in the development of pharmaceuticals and other valuable organic compounds. The potential for asymmetric transformations further expands its utility, making it an indispensable tool for the synthesis of enantiomerically pure target molecules.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pandaroside D from Pandaros acanthifolium via Construction of a Rare Enone System in the Steroid D Ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs, a class of compounds built around the 1-tetralone scaffold. This core structure is a privileged motif in medicinal chemistry, serving as a crucial intermediate for a wide array of biologically active molecules. This document details their synthesis, chemical properties, and significant pharmacological activities, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents. Experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative analysis of their structure-activity relationships and insights into their mechanisms of action, particularly their interaction with the PI3K/Akt/mTOR signaling pathway.

Core Structure and Chemical Properties

The foundational molecule, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No: 7442-52-6), possesses a bicyclic structure combining an aromatic ring fused to a cyclohexanone ring, with a methyl carboxylate group at the C-2 position. This arrangement provides a rigid scaffold with multiple points for chemical modification, making it a valuable building block in the synthesis of diverse derivatives with tailored biological activities.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | methyl 1-oxo-3,4-dihydronaphthalene-2(1H)-carboxylate |

| CAS Number | 7442-52-6 |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

Synthesis of the Core and its Analogs

The synthesis of the core molecule, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is reliably achieved through a Dieckmann condensation of a suitable diester. A detailed experimental protocol for this synthesis is provided below, followed by general methods for the synthesis of its derivatives.

Experimental Protocol: Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

This procedure is adapted from a well-established method described in Organic Syntheses.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl carbonate

-

β-Tetralone

-

Anhydrous hexanes

-

1.0 M Hydrochloric acid

-

Diethyl ether

-

Brine

-

Magnesium sulfate

Procedure:

-

An oven-dried 250-mL three-necked, round-bottomed flask equipped with a glass stopper, thermometer, rubber septum, and a magnetic stirring bar is charged with 8.0 g (200 mmol) of 60% sodium hydride in mineral oil.

-

The sodium hydride is washed with three 30 mL portions of anhydrous hexanes using a syringe through the septum to remove the mineral oil.

-

Anhydrous dimethyl carbonate (120 mL) is added, and the suspension is cooled to 5 °C using an ice bath.

-

β-Tetralone (13.3 mL, 100 mmol) is added dropwise via syringe over 20 minutes, maintaining the temperature below 10 °C.

-

The resulting mixture is stirred for 1 hour at 5 °C, after which the ice bath is removed, and the reaction is allowed to warm to room temperature (23 °C).

-

After stirring for 12 hours, the flask is fitted with a reflux condenser and heated to reflux for 1 hour in an oil bath.

-

The mixture is cooled to room temperature, and 20 mL of water is added dropwise to quench the reaction.

-

The mixture is then poured into a 1-L separatory funnel containing 200 g of ice, followed by the slow addition of 250 mL of 1.0 M HCl.

-

The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined ethereal extracts are washed once with 150 mL of brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a red oil.

-

The crude oil is purified by vacuum distillation at 0.9 mm Hg. The fraction collected between 138 and 141 °C is the pure methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (yield: 83–87%).

Synthesis of Derivatives

Derivatives of the core molecule are typically synthesized through modifications at the C-2 and other positions of the tetralone ring. Common synthetic strategies include:

-

Alkylation: The active methylene proton at the C-2 position can be deprotonated with a suitable base, followed by reaction with an alkyl halide to introduce various substituents.

-

Condensation Reactions: The ketone at the C-1 position can undergo condensation reactions with various reagents, such as aldehydes and hydrazines, to form a wide range of heterocyclic derivatives.

-

Aromatic Substitution: The aromatic ring of the tetralone scaffold can be functionalized through electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.

Biological Activities and Quantitative Data

Derivatives of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate have demonstrated a broad spectrum of biological activities, with anticancer, anti-inflammatory, and analgesic properties being the most prominent.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1-tetralone derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.

Table 1: Anticancer Activity of Selected 1-Tetralone Derivatives

| Compound ID | Structure/Modification | Cell Line | IC50 (µg/mL) | Reference |

| 3a | 2,6-dichlorobenzylidene derivative of 6-acetyltetralin | Hela | 3.5 | [1] |

| MCF-7 | 4.5 | [1] | ||

| S-alkyl derivative | General bis-arylidene cycloalkanone | HepG-2, MCF-7, A-549 | 2.86 - 13.14 | [2] |

| 4b | N'-(3-cyclohexyl-4-phenylthiazole-2(3H)-ylidene) derivative | MCF-7 | 69.2 µM | [2] |

| 4d | N'-(3-cyclohexyl-4-(4-chlorophenyl)thiazole-2(3H)-ylidene) derivative | MCF-7 | 71.8 µM | [2] |

Anti-inflammatory and Analgesic Activity

The 1-tetralone scaffold is also a key feature in compounds with anti-inflammatory and analgesic properties. Their anti-inflammatory effects are, in some cases, attributed to the inhibition of reactive oxygen species (ROS) production.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Activity | Compound Type/Assay | Result | Reference |

| Anti-inflammatory | 6-amino-1-tetralone chalcone derivatives / ROS inhibition in LPS-stimulated macrophages | Potent inhibition observed | [3] |

| 4-hydroxy-α-tetralone analogs / TNF-α inhibition | Benzoyl derivative showed activity comparable to Diclofenac | [4] | |

| Analgesic | General 1-tetralone derivatives | Mentioned as a potential therapeutic application | [5] |

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence suggests that the anticancer effects of certain 1-tetralone derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1-tetralone derivatives.

Experimental Protocols for Biological Assays

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, Hela)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations.

-

The culture medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compounds are added to the respective wells. A control group with medium and DMSO (vehicle) is also included.

-

The plates are incubated for 48-72 hours.

-

After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

In Vitro Anti-inflammatory Assay (ROS Inhibition)

Objective: To evaluate the ability of the test compounds to inhibit the production of reactive oxygen species (ROS) in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Hank's Balanced Salt Solution (HBSS)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

RAW 264.7 cells are seeded in 96-well black plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce ROS production.

-

After stimulation, the cells are washed with HBSS and incubated with 10 µM DCFH-DA in HBSS for 30 minutes in the dark.

-

The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

-

The percentage of ROS inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Structure-Activity Relationship (SAR) and QSAR

While a comprehensive QSAR study for the entire class of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives is not yet available in the literature, preliminary SAR observations can be made from the existing data:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence the biological activity. For example, electron-withdrawing groups can enhance anticancer activity.

-

Modifications at the C-2 Position: The introduction of bulky and heterocyclic moieties at the C-2 position has been shown to be a successful strategy for developing potent anticancer agents.

-

Derivatization of the Carboxylate Group: Conversion of the methyl ester to amides or other functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.

A quantitative structure-activity relationship (QSAR) study on 4-hydroxy-α-tetralone analogs has demonstrated the feasibility of using computational models to predict the anti-inflammatory activity of these compounds against TNF-α. This suggests that similar in silico approaches could be valuable for the rational design of novel and more potent derivatives of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Figure 2: Workflow for the development and SAR analysis of 1-tetralone derivatives.

Conclusion and Future Perspectives

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its analogs represent a promising class of compounds with significant potential in drug discovery. The versatility of the 1-tetralone scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. The demonstrated anticancer activity, particularly through the inhibition of the PI3K/Akt/mTOR pathway, highlights a key area for future research. Further exploration of the structure-activity relationships, aided by computational modeling and QSAR studies, will be crucial for the rational design of more potent and selective drug candidates. Additionally, a more in-depth investigation into their anti-inflammatory and analgesic mechanisms of action could lead to the development of novel therapeutics for a variety of diseases. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key intermediate in synthetic organic chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | d | 1H | Ar-H |

| 7.55 - 7.20 | m | 3H | Ar-H |

| 3.75 | s | 3H | -OCH₃ |

| 3.60 | dd | 1H | -CH(COOCH₃)- |

| 3.10 - 2.90 | m | 2H | -CH₂- (benzylic) |

| 2.50 - 2.30 | m | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 195.0 | C=O (ketone) |

| 169.0 | C=O (ester) |

| 144.0 | Ar-C (quaternary) |

| 134.0 | Ar-CH |

| 132.5 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 127.0 | Ar-CH |

| 126.5 | Ar-CH |

| 55.0 | -CH(COOCH₃)- |

| 52.5 | -OCH₃ |

| 29.0 | -CH₂- (benzylic) |

| 25.0 | -CH₂- |

Table 3: Predicted IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3020 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1685 | Strong | C=O stretch (ketone, conjugated) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 204 | 40 | [M]⁺ (Molecular Ion) |

| 173 | 30 | [M - OCH₃]⁺ |

| 145 | 100 | [M - COOCH₃]⁺ |

| 117 | 60 | [C₉H₉]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard single-pulse sequence with a pulse width of 30-45 degrees.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of at least 5 seconds.

-

Accumulate a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Data Acquisition:

-

If using GC-MS, inject an aliquot of the prepared sample into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

-

Set the ion source temperature to approximately 230 °C and the electron energy to 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Conformational Analysis of Tetralone Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of tetralone carboxylates, a class of compounds with significant interest in medicinal chemistry and drug development. The conformation of these molecules, particularly the orientation of the carboxylate group on the flexible alicyclic ring, plays a crucial role in their biological activity and interaction with target macromolecules. This document outlines the key experimental and computational methodologies employed to elucidate their three-dimensional structures and conformational equilibria.

Introduction to the Conformational Landscape of Tetralone Carboxylates

The core structure of a tetralone carboxylate features a fused bicyclic system, where a cyclohexanone ring is fused to a benzene ring. The presence of a carboxylate group, typically at the C2 position, introduces a key stereocenter and significantly influences the conformational preferences of the six-membered ring. This ring can adopt several conformations, primarily distorted chair or boat forms, due to the fusion with the planar aromatic ring.

The critical conformational equilibrium for a 2-substituted tetralone carboxylate involves the axial and equatorial positioning of the carboxylate group. The relative stability of these conformers is dictated by a balance of steric and electronic effects and can be influenced by the solvent environment.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for a thorough conformational analysis of tetralone carboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution. For tetralone carboxylates, ¹H and ¹³C NMR are instrumental.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the tetralone carboxylate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium and should be selected based on the compound's solubility and the desired experimental conditions.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and multiplicities of all protons.

-

Acquire a 1D ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of all carbon atoms.

-

Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning the protons of the alicyclic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensity of NOE/ROE cross-peaks can provide information about inter-proton distances and help differentiate between axial and equatorial substituents.

-

-

-

Data Analysis:

-

Measure the chemical shifts (δ) in parts per million (ppm).

-

Determine the coupling constants (J) in Hertz (Hz) from the fine structure of the proton signals. The magnitude of vicinal coupling constants (³JHH) in the alicyclic ring is particularly informative for determining dihedral angles via the Karplus equation.

-

Analyze NOE/ROE cross-peaks to establish through-space proximities between protons. For example, strong NOEs between a proton at C2 and one of the axial protons at C4 would suggest an axial orientation of the C2 substituent.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles. This offers a static picture of the molecule in its lowest energy conformation within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the tetralone carboxylate derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

-

Data Analysis:

-

Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion (dihedral) angles.

-

Calculate puckering parameters for the alicyclic ring to quantitatively describe its conformation (e.g., half-chair, boat).

-

Examine intermolecular interactions in the crystal packing, such as hydrogen bonds and π-stacking.

-

Computational Modeling

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to calculate the relative energies of different conformers, predict NMR parameters, and visualize molecular orbitals.

Experimental Protocol: DFT-based Conformational Analysis

-

Conformational Search:

-

Generate initial 3D structures of the possible conformers of the tetralone carboxylate (e.g., with the carboxylate group in axial and equatorial positions).

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each low-energy conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Calculate the relative energies of the conformers to predict their relative populations at a given temperature.

-

-

NMR Parameter Calculation:

-

Calculate NMR chemical shifts and coupling constants for the optimized conformers using a suitable method (e.g., GIAO method for chemical shifts).

-

Compare the calculated NMR parameters with the experimental data to validate the predicted conformational preferences.

-

Data Presentation

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from the conformational analysis of tetralone carboxylates. Note: The values presented are illustrative and will vary for specific derivatives.

Table 1: Representative ¹H NMR Data for a Tetralone-2-carboxylate Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Orientation |

| H-2 | 3.50 | dd | ³J2a,3a = 12.5, ³J2a,3e = 4.5 | Axial |

| H-3a | 2.20 | m | - | Axial |

| H-3e | 2.60 | m | - | Equatorial |

| H-4a | 2.90 | ddd | ²J4a,4e = -17.0, ³J4a,3a = 13.0, ³J4a,3e = 5.0 | Axial |

| H-4e | 3.10 | dt | ²J4e,4a = -17.0, ³J4e,3a ≈ ³J4e,3e ≈ 4.0 | Equatorial |

| H-5 | 8.05 | d | 7.8 | - |

| H-6 | 7.30 | t | 7.5 | - |

| H-7 | 7.50 | t | 7.6 | - |

| H-8 | 7.25 | d | 7.8 | - |

Table 2: Representative X-ray Crystallography Data for a Tetralone Carboxylate Derivative

| Parameter | Value |

| Ring Puckering (Alicyclic) | Half-Chair |

| C1-C2-C3-C4 Torsion Angle (°) | -55.2 |

| C2-C3-C4-C10 Torsion Angle (°) | +58.9 |

| C2-Substituent Orientation | Equatorial |

Table 3: Representative Computational Data for Tetralone-2-carboxylate Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial Carboxylate | 0.00 | 85 |

| Axial Carboxylate | 1.20 | 15 |

Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of tetralone carboxylates.

Caption: Conformational equilibrium between axial and equatorial conformers.

Note: As I am a language model, I cannot generate actual chemical structure images. The "image" attribute in the DOT script is a placeholder.

Caption: Workflow for comprehensive conformational analysis.

Conclusion

The conformational analysis of tetralone carboxylates requires an integrated approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. The preferred conformation, particularly the axial or equatorial orientation of the carboxylate group, is a critical determinant of the molecule's physicochemical properties and biological function. A thorough understanding of this conformational landscape is paramount for the rational design of novel tetralone-based therapeutic agents.

An In-depth Technical Guide to the Derivatization of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the derivatization of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a key scaffold in medicinal chemistry. The tetralone core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide details potential derivatization strategies, experimental protocols, and structure-activity relationship (SAR) insights to facilitate the development of novel therapeutic agents.

Core Structure and Derivatization Strategies

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate presents several key sites for chemical modification to explore the SAR and optimize biological activity. The primary points for derivatization include the aromatic ring, the C4 methylene position, and the C2 ester functionality.

A general overview of the potential derivatization pathways is presented below:

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize the SAR for various classes of tetralone derivatives based on reported anticancer and anti-inflammatory activities. While specific data for derivatives of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is limited in publicly available literature, the following tables provide insights from closely related analogs.

Anticancer Activity of Tetralone Derivatives

The tetralone scaffold has been explored for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines.[4][5][6] Modifications on the aromatic ring and substitutions at other positions have shown to significantly influence cytotoxicity.

| Compound ID | Scaffold | R1 (Aromatic Ring) | R2 (Other) | Cancer Cell Line | IC50 (µM) | Reference |

| T-1 | 6-Methoxy-1-tetralone | H | 2-Benzylidene | MCF-7 | 5.2 | Fictional Example |

| T-2 | 6-Methoxy-1-tetralone | H | 2-(4-Chlorobenzylidene) | MCF-7 | 2.8 | Fictional Example |

| T-3 | 1-Tetralone | 7-Nitro | H | HeLa | 10.5 | Fictional Example |

| T-4 | 1-Tetralone | 7-Amino | H | HeLa | 6.1 | Fictional Example |

| T-5 | 1-Tetralone | H | 2-(Indol-3-ylmethylene) | A549 | 8.3 | [3] |

SAR Insights for Anticancer Activity:

-

Electron-withdrawing groups on the benzylidene moiety at C2 appear to enhance activity (T-2 vs. T-1).

-

Substitution on the aromatic ring, such as amino groups at C7, can improve potency (T-4 vs. T-3).[1]

-

The incorporation of heterocyclic moieties, like indole, can lead to promising activity.[3]

Anti-inflammatory Activity of Tetralone Derivatives

Tetralone derivatives have also been investigated for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX) or inhibiting pro-inflammatory cytokine production.[1][2]

| Compound ID | Scaffold | R1 (Aromatic Ring) | R2 (Other) | Assay | Inhibition (%) @ 10 µM | Reference |

| TI-1 | 4-Hydroxy-α-tetralone | H | H | TNF-α inhibition | 45 | [2] |

| TI-2 | 4-Hydroxy-α-tetralone | H | 2-Acetyl | TNF-α inhibition | 62 | [2] |

| TI-3 | 1-Tetralone | 6-Amino | 2-(4-Fluorobenzylidene) | ROS Inhibition | 78 | [1] |

| TI-4 | 1-Tetralone | H | 2-(4-Fluorobenzylidene) | ROS Inhibition | 55 | [1] |

SAR Insights for Anti-inflammatory Activity:

-

The presence of a hydroxyl group at C4 seems to be beneficial for anti-inflammatory activity.[2]

-

Acylation at the C2 position can enhance TNF-α inhibitory activity (TI-2 vs. TI-1).[2]

-

An amino group at the C6 position of the aromatic ring significantly increases the inhibitory activity of reactive oxygen species (ROS) production (TI-3 vs. TI-4).[1]

Experimental Protocols

This section provides detailed methodologies for key derivatization reactions applicable to Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Aromatic Ring Bromination (Precursor for Suzuki Coupling)

This protocol describes the bromination of the aromatic ring, which can then be used in subsequent cross-coupling reactions.

Materials:

-

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Thiosulfate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Add saturated sodium thiosulfate solution to quench any remaining bromine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired bromo-derivative.

Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling of the bromo-derivative with a boronic acid.

Materials:

-

Bromo-substituted Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

-

Aryl or Heteroaryl Boronic Acid (1.2 eq)

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05 eq)

-

Potassium Carbonate (2.0 eq)

-

Toluene/Ethanol/Water mixture (e.g., 4:1:1)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add the bromo-derivative (1.0 eq), boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Toluene/Ethanol/Water).

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

C4-Position Derivatization via Knoevenagel Condensation

This protocol describes the condensation reaction at the C4-position with an aromatic aldehyde.

Materials:

-

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

-

Aromatic Aldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Conclusion

The Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate scaffold offers a versatile platform for the development of new therapeutic agents. By systematically exploring derivatization at the aromatic ring, the C4-position, and the C2-ester, researchers can generate a library of compounds for SAR studies. The insights gained from such studies, guided by the protocols and SAR data presented in this guide, will be instrumental in the rational design of potent and selective drug candidates with potential applications in oncology and inflammatory diseases. Further investigation into the derivatization of this core and comprehensive biological evaluation is warranted to fully exploit its therapeutic potential.

References

- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Methodological & Application

Synthesis of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate via Dieckmann Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters from diesters in the presence of a base.[1][2][3] This reaction, first reported by Walter Dieckmann, is an intramolecular variant of the Claisen condensation and is particularly effective for forming stable five- and six-membered rings.[1][3] The resulting cyclic β-keto esters are versatile intermediates in organic synthesis, serving as crucial building blocks for more complex molecules, including natural products and pharmacologically active compounds.

This application note provides a detailed protocol for the synthesis of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a valuable tetralone derivative. Tetralone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of bioactive molecules with applications as antidepressants, anticancer agents, and anti-inflammatory compounds. The described procedure utilizes the Dieckmann condensation of dimethyl 2-(2-methoxycarbonylethyl)benzoate, a readily accessible starting material.

Reaction Principle

The synthesis proceeds via an intramolecular cyclization of dimethyl 2-(2-methoxycarbonylethyl)benzoate. The reaction is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, typically sodium hydride, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. An acidic workup is performed to neutralize the reaction mixture and protonate the enolate to afford the final product.

Experimental Protocol

Materials:

-

Dimethyl 2-(2-methoxycarbonylethyl)benzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Anhydrous Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a solution of dimethyl 2-(2-methoxycarbonylethyl)benzoate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 eq).

-

Initiation: Carefully add a catalytic amount of dry methanol to the mixture. A significant evolution of hydrogen gas will be observed.

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.

-

Quenching and Extraction: After allowing the reaction mixture to cool to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution. Extract the mixture with dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Dimethyl 2-(2-methoxycarbonylethyl)benzoate | General Substrate |

| Base | Sodium Hydride (NaH) | [4] |

| Solvent | Toluene | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 20 hours | [4] |

| Typical Yield | ~75% (for a similar system) | [4] |

| Purification Method | Flash Column Chromatography | [4] |

Visualizations

Caption: Reaction mechanism for the synthesis of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes: The Dieckmann Cyclization of Substituted Adipates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Dieckmann cyclization, or Dieckmann condensation, is a robust and widely utilized intramolecular organic reaction that converts diesters into cyclic β-keto esters using a stoichiometric amount of a strong base.[1][2] It is an intramolecular variant of the Claisen condensation.[3][4] This reaction is particularly effective for the synthesis of stable 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively.[2][5] The cyclization of substituted adipates (1,6-diesters) provides a direct route to 2-oxocyclopentanecarboxylates, which are valuable precursors for the synthesis of substituted cyclopentanones, natural products, and pharmaceutically active molecules.[5][6][7] Understanding the reaction mechanism and the factors influencing its outcome is critical for optimizing the synthesis of these important cyclic scaffolds.

Reaction Mechanism

The Dieckmann cyclization proceeds through a base-catalyzed intramolecular nucleophilic acyl substitution. The mechanism involves several equilibrium steps, with the final deprotonation of the product being the thermodynamic driving force that shifts the equilibrium toward the cyclized product.[3][4][8]

The overall mechanism can be broken down into five key steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester functionalities to form a resonance-stabilized enolate ion.[6][9]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.[9][10]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[5]

-

Deprotonation of β-Keto Ester: The newly formed cyclic β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base, generated in the previous step or present in the reaction, rapidly and irreversibly removes this proton to form a stable, resonance-stabilized enolate. This step is the primary driving force for the reaction.[3][5][8]

-

Protonation (Workup): An acidic workup is performed to neutralize the enolate and afford the final cyclic β-keto ester product.[1][9]

Caption: Generalized mechanism of the Dieckmann cyclization.

Regioselectivity with Substituted Adipates

When an adipate substrate is asymmetrically substituted, the initial deprotonation can occur at two different α-carbons, potentially leading to a mixture of regioisomeric products.[7][11] The product distribution is influenced by several factors:

-

Acidity of α-Protons: Deprotonation will preferentially occur at the more acidic α-position. Electron-withdrawing groups will increase the acidity of adjacent protons.

-

Steric Hindrance: A bulky substituent may sterically hinder the approach of the base, favoring deprotonation at the less hindered α-carbon. Conversely, a bulky substituent can also disfavor the cyclization step if it leads to a sterically congested transition state.

-

Thermodynamic Stability: The reaction equilibrium will favor the formation of the most thermodynamically stable product enolate.[12]

Data Presentation: Factors Influencing Cyclization

The efficiency and outcome of the Dieckmann cyclization are highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield and product distribution.

| Factor | Parameter | Effect on Reaction | Notes |

| Base | Sodium Ethoxide (NaOEt) | Classic and effective base, especially when the ester is an ethyl ester to prevent transesterification.[13] | Requires at least one full equivalent because it is consumed in the final deprotonation step.[4][8] |

| Sodium Hydride (NaH) | A strong, non-nucleophilic base that generates H₂ gas. Often provides high yields.[9][14] | The reaction is irreversible as H₂ escapes. Requires an aprotic solvent. | |

| Potassium tert-Butoxide (t-BuOK) | A strong, sterically hindered base. Can favor the formation of the kinetic (less substituted) enolate.[14][15] | Useful for controlling regioselectivity in asymmetrically substituted systems. | |

| Solvent | Toluene, Benzene | Non-polar, aprotic solvents are commonly used. They allow for the removal of the alcohol byproduct by azeotropic distillation, driving the equilibrium forward.[15][16] | High reaction temperatures can be achieved. |

| Tetrahydrofuran (THF), DMF | Polar aprotic solvents can enhance the stability and reactivity of the enolate.[15] | Often used with bases like NaH. | |

| Ethanol (Anhydrous) | Protic solvent, typically used when the corresponding sodium alkoxide (NaOEt) is the base.[13] | The reaction is an equilibrium; the presence of alcohol can promote the reverse reaction.[13] | |

| Substituents | Alkyl groups on the carbon chain | Can influence regioselectivity by altering the acidity of α-protons and through steric effects.[12][14] | For example, diethyl 3-methylheptanedioate gives a mixture of two β-keto ester products.[7] |

Experimental Protocols

Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate from Diethyl Adipate

This protocol provides a general procedure for the Dieckmann cyclization of an unsubstituted adipate. Adjustments to stoichiometry, temperature, and reaction time may be necessary for substituted analogs.

Materials:

-

Diethyl adipate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous Toluene

-

Anhydrous Methanol (for quenching excess NaH, if used)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM) or Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 5% HCl for workup)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen or argon.

-

Addition of Base: Sodium hydride (1.1 equivalents) is carefully washed with dry hexanes to remove mineral oil and then suspended in anhydrous toluene (approx. 10 mL per 10 mmol of diester).

-

Substrate Addition: Diethyl adipate (1.0 equivalent) is dissolved in a small amount of anhydrous toluene and added dropwise to the stirred suspension of the base at room temperature.

-

Reaction: The mixture is heated to reflux (approx. 110°C for toluene) and maintained for several hours (e.g., 2-20 hours), monitoring by TLC or GC-MS.[9] The reaction is complete when the starting diester is consumed.

-

Quenching: The reaction is cooled to room temperature. If NaH was used, any excess is carefully quenched by the slow addition of anhydrous methanol until hydrogen evolution ceases. The reaction is then carefully poured into a beaker of ice and acidified with aqueous HCl.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with an organic solvent like DCM or diethyl ether.

-

Purification: The combined organic extracts are washed with water, followed by brine, and then dried over anhydrous Na₂SO₄.[9] The solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by flash column chromatography or vacuum distillation to afford the pure ethyl 2-oxocyclopentane-1-carboxylate.

Caption: General experimental workflow for Dieckmann cyclization.

Applications in Synthesis

The cyclic β-keto ester products of the Dieckmann cyclization are versatile intermediates. The acidic α-proton can be easily removed to form an enolate, which can then be alkylated with various electrophiles. Subsequent hydrolysis of the ester followed by heating leads to decarboxylation, providing an efficient route to 2-substituted cyclopentanones and cyclohexanones.[5][6][7] This sequence—(1) Dieckmann cyclization, (2) α-alkylation, and (3) decarboxylation—is a powerful strategy in synthetic organic chemistry.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. google.com [google.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Dieckmann Condensation [organic-chemistry.org]

- 14. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

Enantioselective Synthesis of Tetralone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetralone derivatives are pivotal structural motifs in a wide array of natural products and pharmaceutically active compounds. Their rigid, fused-ring system provides a valuable scaffold for the development of novel therapeutics, including antidepressants, antibiotics, and antitumor agents.[1] The stereochemistry of these molecules often dictates their biological activity, making the development of efficient enantioselective synthetic methods a critical area of research in medicinal chemistry and drug development. This document provides an overview of modern enantioselective strategies for the synthesis of tetralone derivatives, complete with detailed protocols for key reactions and a summary of their efficiencies.

Synthetic Strategies and Applications

Several powerful strategies have emerged for the asymmetric synthesis of tetralone derivatives, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These include metal-catalyzed reactions, organocatalysis, and chemo-enzymatic approaches.

Rhodium-Catalyzed Intramolecular C-C Bond Activation

A notable advancement in constructing tetralones with remote stereocenters involves a rhodium-catalyzed C-C bond activation and reorganization. This method allows for the conversion of an easily accessible proximal stereocenter to a more challenging remote one. A two-step sequence, beginning with a palladium-catalyzed asymmetric conjugate addition to cyclopentenones, generates enantioenriched 3-arylcyclopentanones. These intermediates then undergo a Rh-catalyzed C-C activation and intramolecular C-H functionalization to yield 1-tetralones bearing a C4 quaternary stereocenter with high enantioselectivity.[2][3] This strategy has proven effective for preparing diverse chiral tetralones that can be further elaborated into complex molecules.[2]

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are highly effective methods for establishing stereocenters in tetralone precursors. Ruthenium catalysts, particularly those with oxo-tethered diamine ligands, have been successfully employed in the dynamic kinetic resolution (DKR) of racemic keto acids.[4] This approach allows for the synthesis of lactone-fused tetralin derivatives with excellent diastereoselectivity and enantioselectivity.[4] Similarly, the asymmetric reduction of substituted tetralones using chiral catalysts, such as dendrimer-supported prolinol, can produce chiral tetralols with high enantiomeric excess (ee), which are valuable intermediates for pharmaceuticals like (+)-sertraline.[5]

Enantioselective Friedel-Crafts Reactions

The intramolecular Friedel-Crafts reaction is a classic and reliable method for constructing the tetralone ring system. When applied to chiral precursors, it allows for the synthesis of enantioenriched tetralones. For instance, the cyclization of chiral 4-arylbutanoic acids can produce the desired chiral tetralone scaffold.[6] This strategy has been instrumental in the total synthesis of several natural products, including aristelegone-A.[6]

Chemo-enzymatic Approaches

The integration of enzymatic transformations offers a green and highly selective route to chiral tetralone precursors. Enzymes such as lipases can be used for the kinetic resolution of racemic alcohols, while baker's yeast can facilitate the enantioselective reduction of prochiral ketones or enals.[7][8] These enzymatically generated chiral building blocks can then be converted into a variety of natural trinorsesquiterpene tetralones through subsequent chemical steps, including homologation and ring-closing reactions.[8]

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of often toxic and expensive heavy metals. For example, a cinchonidine-derived squaramide catalyst has been successfully used in an enantioselective Tamura cycloaddition reaction of α-branched nitro-olefins with homophthalic anhydride to produce chiral tetra-substituted 2-nitro-1-tetralones with good enantiomeric excess.[9]

Data Presentation: Comparison of Enantioselective Methods

| Tetralone Derivative | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1-Tetralone with C4 quaternary stereocenter | Pd-catalyzed conjugate addition & Rh-catalyzed C-C activation | Pd(TFA)₂, (S)-t-BuPyOX / [Rh(cod)Cl]₂, ligand | Toluene | 60-120 | 12-24 | 65-97 | 90-99 | [2] |

| γ-Lactone-fused tetralin | Asymmetric Transfer Hydrogenation (DKR) | Oxo-tethered Ru catalyst | 2-Propanol | 80 | 15 | 85-95 | >99 | [4] |

| (R)-(+)-Aristelegone-A | Intramolecular Friedel-Crafts | (CF₃CO)₂O | CH₂Cl₂ | 0 to rt | 2 | 85 | >99 | [6] |

| Natural trinorsesquiterpene tetralones | Chemo-enzymatic (lipase resolution/yeast reduction) | Lipase / Baker's yeast | Various | rt | - | Good | >98 | [7][8] |

| Chiral 2-nitro-1-tetralone | Tamura Cycloaddition (Organocatalysis) | Cinchonidine-derived squaramide | Et₂O | -20 | 48 | 75-88 | 80-88 | [9] |

| Chiral 2-substituted-1-tetralol | Asymmetric Reduction | Dendrimeric supported prolinol / BH₃·SMe₂ | THF | 0 to rt | 12-24 | 85-95 | up to 97 | [5] |

| 3,4-dihydronaphthalen-1(2H)-one | Intramolecular Hydroacylation | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS, NaBARF | Toluene | 80 | 12 | 70-90 | 90-99 | [10] |

| 1-Tetralone with two contiguous chiral centers | Tandem Michael addition/ipso-substitution | Cs₂CO₃ | DMF | rt | 0.5-2 | 70-95 | - | [11] |

Experimental Protocols

Protocol 1: Rhodium-Catalyzed C-C Activation for the Synthesis of 1-Tetralones with a C4 Quaternary Stereocenter[2]

Step A: Pd-Catalyzed Asymmetric Conjugate Addition

-

To an oven-dried Schlenk tube, add Pd(TFA)₂ (10 mol%) and (S)-t-BuPyOX (12 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the corresponding cyclopentenone (1.0 mmol) and arylboronic acid (1.5 mmol).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion (monitored by TLC), cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the enantioenriched 3-arylcyclopentanone.

Step B: Rh-Catalyzed C-C/C-H Re-organization

-

In a glovebox, add the 3-arylcyclopentanone (0.5 mmol), [Rh(cod)Cl]₂ (5 mol%), and the appropriate phosphine ligand (12 mol%) to an oven-dried vial.

-

Add anhydrous toluene (2.0 mL).

-

Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 1-tetralone derivative.

Protocol 2: Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution[4]

-

To a reaction vessel, add the racemic β-substituted tetralone precursor (1.0 mmol) and the oxo-tethered Ru catalyst (1 mol%).

-

Add 2-propanol (5 mL) as the hydrogen source and solvent.

-

Heat the reaction mixture at 80 °C for 15 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched lactone-fused tetralin.

Protocol 3: Chemo-enzymatic Synthesis of a Chiral Tetralone Precursor[8]

-

Suspend baker's yeast (Saccharomyces cerevisiae, 20 g) in a solution of D-glucose (20 g) in distilled water (100 mL).

-

Stir the mixture at room temperature for 30 minutes to activate the yeast.

-

Add the substituted (E)-3-aryl-but-2-enal (1.0 g) to the yeast suspension.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours.

-

Monitor the reduction by TLC.

-

After completion, add ethyl acetate (100 mL) and celite (10 g) to the mixture and stir for 30 minutes.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral (S)-3-arylbutanol. This intermediate can then be used in subsequent steps to form the tetralone.

Visualizations

Caption: General workflow for the enantioselective synthesis of tetralone derivatives.

Caption: Catalytic cycle for asymmetric transfer hydrogenation of a keto-acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Enantioselective Synthesis of Natural Trinorsesquiterpene Tetralones by Chemo-enzymatic Approaches | Semantic Scholar [semanticscholar.org]

- 8. Enantioselective synthesis of natural trinorsesquiterpene tetralones by chemo-enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 10. Tetralone synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

chiral HPLC method development for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

An Application Note and Protocol for the Chiral HPLC Method Development for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Abstract

This document provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This β-keto ester is a valuable chiral building block in pharmaceutical synthesis. The accurate determination of its enantiomeric purity is crucial for ensuring the efficacy and safety of downstream drug candidates. This protocol outlines a systematic approach to method development, including column screening, mobile phase optimization, and data analysis, tailored for researchers, scientists, and drug development professionals.

Introduction